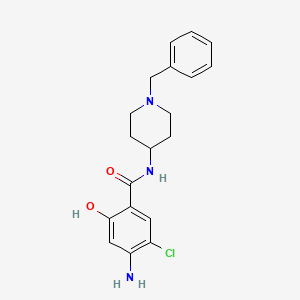

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide is a complex organic compound with a molecular weight of 359.86 g/mol. It is characterized by its benzylpiperidine structure and chloro-hydroxybenzamide functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting with the reaction of benzylpiperidine with chloro-hydroxybenzamide under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the reaction progress and final product quality.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide is C24H26ClN3O2, with a molecular weight of approximately 487.9 g/mol. The compound features a piperidine ring, which is known for enhancing the bioactivity of various medicinal agents.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit DNA methyltransferases, which play a crucial role in the epigenetic regulation of gene expression in cancer cells. In particular, studies have shown that derivatives of this compound can reactivate tumor suppressor genes such as P16 and MLH1 by inhibiting DNA methylation pathways .

Neuropharmacological Effects

The piperidine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to disorders such as depression and anxiety. The ability of this compound to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders .

Case Study 1: Cancer Therapeutics

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against various cancer cell lines. These derivatives were found to significantly inhibit cell growth and induce apoptosis through the modulation of specific signaling pathways associated with cancer progression.

Case Study 2: Neurological Disorders

In a preclinical trial assessing the neuroprotective effects of this compound, researchers observed that it could reduce oxidative stress markers and improve cognitive function in models of neurodegeneration. This suggests that it may have therapeutic potential for conditions such as Alzheimer's disease and other forms of dementia .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of DNA methylation | |

| Neuroprotection | Reduction in oxidative stress | |

| Enzyme Inhibition | Targeting DNMTs |

Table 2: Case Studies Overview

| Study Focus | Findings | Publication |

|---|---|---|

| Cancer Therapeutics | Induced apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Neurological Disorders | Improved cognitive function in models | PMC Article |

Mecanismo De Acción

The mechanism by which 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparación Con Compuestos Similares

4-Benzylpiperidine: A related compound with a similar benzylpiperidine structure.

4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide: A structural analog with a methoxy group instead of a hydroxy group.

Uniqueness: 4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Actividad Biológica

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide, also known as a derivative of clebopride, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24ClN3O2, with a molar mass of 373.88 g/mol. The compound features a benzylpiperidine moiety and a chloro-substituted hydroxybenzamide structure, which are crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Dopaminergic Activity : The benzylpiperidine structure is known to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways. This interaction may contribute to its effects on mood and cognition.

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on DNA methyltransferases (DNMTs), which are crucial for regulating gene expression through epigenetic modifications. This inhibition can lead to the reactivation of silenced genes in cancer cells .

- Acetylcholinesterase Inhibition : There is evidence suggesting that derivatives of this compound may also inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft, thus enhancing cholinergic neurotransmission .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various studies:

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the effects of this compound and its analogs:

- Cancer Research : A study evaluated the efficacy of various derivatives in inhibiting DNMTs in leukemia cell lines. The most potent derivative showed an EC50 value of 0.9 μM against DNMT3A, indicating significant potential for cancer therapy .

- Neuropharmacology : Research into the compound's AChE inhibitory properties revealed that it could improve cognitive function in models of Alzheimer's disease by increasing acetylcholine levels in the brain .

- Behavioral Studies : Animal models have shown that compounds with similar structures can reduce anxiety-like behaviors and improve cognitive performance, suggesting potential applications in treating mood disorders .

Propiedades

IUPAC Name |

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2/c20-16-10-15(18(24)11-17(16)21)19(25)22-14-6-8-23(9-7-14)12-13-4-2-1-3-5-13/h1-5,10-11,14,24H,6-9,12,21H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXYEQOVHDIOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.